molecular formula C13H17NO2 B066525 Methyl 4-(pyrrolidin-1-ylmethyl)benzoate CAS No. 160598-45-8

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Cat. No.: B066525
CAS No.: 160598-45-8
M. Wt: 219.28 g/mol
InChI Key: HWBHHIBLFOMXJM-UHFFFAOYSA-N
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Description

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a pyrrolidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate typically involves the following steps:

  • Formation of 4-(pyrrolidin-1-ylmethyl)benzoic acid: : This can be achieved by reacting 4-(chloromethyl)benzoic acid with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

  • Esterification: : The 4-(pyrrolidin-1-ylmethyl)benzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:

  • Hydrolysis: : The ester group can be hydrolyzed to yield 4-(pyrrolidin-1-ylmethyl)benzoic acid and methanol. This reaction typically requires acidic or basic conditions.

  • Nucleophilic Substitution: : The pyrrolidin-1-ylmethyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Nucleophilic Substitution: Common reagents include alkyl halides or acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Hydrolysis: 4-(pyrrolidin-1-ylmethyl)benzoic acid and methanol.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interactions of pyrrolidine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its target, while the ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-(piperidin-1-ylmethyl)benzoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Methyl 4-(morpholin-1-ylmethyl)benzoate: Contains a morpholine ring instead of a pyrrolidine ring.

    Methyl 4-(azepan-1-ylmethyl)benzoate: Features an azepane ring in place of the pyrrolidine ring.

The uniqueness of this compound lies in the specific properties imparted by the pyrrolidine ring, which can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

IUPAC Name

methyl 4-(pyrrolidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-11(5-7-12)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBHHIBLFOMXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353868
Record name Methyl 4-(pyrrolidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160598-45-8
Record name Methyl 4-(pyrrolidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(pyrrolidin-1-ylmethyl)benzoate
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Synthesis routes and methods I

Procedure details

A solution of 4-formyl-benzoic acid methyl ester (10 g), pyrrolidine (5.6 mL), and acetic acid (3.5 mL) in DCM (200 mL) was treated with sodium triacetoxyborohyride (20.65 g) and stirred at rt for 16 hours. The reaction mixture was then quenched with 3N NaOH (70 mL). The organic layer was dried over sodium sulfate and concentrated to yield the titled compound without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6.20 mL (44.5 mmol) of TEA and 4.70 g (21.8 mmol) of 4-carboxybenzyl bromide in 50 mL of DMF was treated with 2.10 mL (25.2 mmol) of pyrrolidine at 50° C. for 3 h. The reaction mixture was cooled, evaporated in vacuo, and the residue was taken up in 50 mL of MeOH. The solution was treated with a rapid stream of HCl (g) for 15 min, the reaction vessel was sealed and the reaction stirred at ambient temperature for 16 h. Evaporation of the solvent afforded 2.56 g of an oil which was purified by radial chromatography (SiO2; 80:18:2 hexanes-THF-TEA) to afford 2.30 g (10.5 mmol; 48%) of the title compound as an oil.
[Compound]
Name
TEA
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Pyrrolidine (0.12 mL, 1.52 mmol), methyl 4-formylbenzoate (0.250 g, 1.52 mmol), NaBH(OAc)3 (0.52 g, 2.4 mmol) and 5 Å molecular sieves were dissolved in 1,2-dichloroethane (5 mL) under Ar atmosphere and stirred for 24 h at RT. Then, the reaction was diluted with 2 N NaOH (30 mL) and extracted with EtOAc (3×20 mL). The combined organic fractions were washed with brine (15 mL), dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified via automated column chromatography (50-100% EtOAc/hexane, 25 g cartridge) to yield the title compound as a clear oil (0.166 g, 50%). 1H NMR (400 MHz, CDCl3): δ 8.00 (d, J=8.0 Hz, 2H), 7.43 (d, J=8.0 Hz, 2H), 3.92 (s, 3H), 3.69 (s, 2H), 2.54 (br, 4H), 1.81 (t, J=3.2 Hz, 4H).
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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